3-Cyclohexylpropanamine hydrochloride
Overview
Description
3-Cyclohexylpropanamine hydrochloride is a chemical compound with the molecular formula C9H20ClN . It is used in scientific research and its unique properties make it ideal for varied applications, from medicinal chemistry to organic synthesis.
Molecular Structure Analysis
The molecular structure of 3-Cyclohexylpropanamine hydrochloride can be represented by the InChI code:1S/C9H19N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h9H,1-8,10H2;1H
. This indicates that the compound consists of a cyclohexyl group attached to a propanamine, with a hydrochloride group attached to the nitrogen atom. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyclohexylpropanamine hydrochloride include a molecular weight of 177.72 g/mol . The compound has a cyclohexyl group, a propanamine group, and a hydrochloride group .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Enamine Synthesis : 3-Cyclohexylpropanamine derivatives, like N-substituted cyclohex-3-enamines, are synthesized for use as intermediates in medicinal chemistry. These compounds are created from trans-4-aminocyclohexanol hydrochloride, showcasing cost-effective and scalable methods with broad functional group tolerance (Álvarez-Pérez & Marco-Contelles, 2009).
Structural Analysis : Cyclohexane-1,3-dione dioxime hydrochloride, a related compound, has been analyzed for its structure using NMR and IR spectroscopy, suggesting it adopts an enamine form of the oxime (Iwakura, Uno, & Haga, 1970).
Development of H2-Blockers : Certain derivatives are investigated for potential H2-blocking activity, indicating their use in creating new lead compounds for medical applications (Hanaee & Rashidi, 1990).
Chemical Synthesis and Analysis
Furan Derivatives Synthesis : Enamines prepared from cyclohexanones are used in the synthesis of furan derivatives through reductive cyclisation, demonstrating the chemical versatility of cyclohexylamine derivatives (Carlsson, El‐Rarbary, & Lawesson, 2010).
Radiopharmaceutical Synthesis : The compound has been involved in the enantioselective synthesis of specific radiopharmaceuticals, illustrating its role in creating medically significant isotopes (Wheeler, 1992).
Catalytic and Kinetic Studies
Hydrocarboxylation Catalyst : Compounds like cysteamine hydrochloride react with palladium complexes to form low symmetry complexes, serving as catalysts for specific chemical reactions (Real et al., 1999).
Oxidative Cleavage Studies : Studies have been conducted on the oxidative cleavage of related compounds like phenylpropanolamine hydrochloride, providing insights into the kinetics and mechanisms of such reactions (Mohana & Prasad, 2008).
Pharmaceutical Stability and Pharmacology
Stability Analysis of Pharmaceuticals : Understanding the phase behavior of pharmaceuticals, like cysteamine hydrochloride, is crucial for dosage form development. Studies have been conducted to explore the influence of temperature, pressure, and humidity on the stability of such compounds (Gana et al., 2015).
Biochemical Profile for Antidepressants : Certain cyclohexanol derivatives have been studied for their neurochemical profile, predicting antidepressant activity and providing insights into pharmaceutical applications (Muth et al., 1986).
properties
IUPAC Name |
3-cyclohexylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h9H,1-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDZKTKJSBYACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylpropanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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